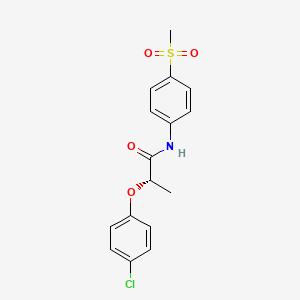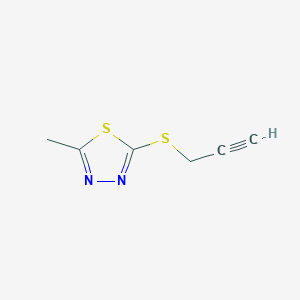
2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole
Descripción general
Descripción
2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. This molecule is a member of the thiadiazole family, which is known for its versatile biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry :
- Reactions involving 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole can lead to the formation of fused thiazole rings and heterocyclization products, demonstrating its utility in synthesizing complex heterocyclic structures (Tarasova et al., 2018).
Antibacterial Activity :
- Derivatives of 1,3,4-thiadiazole, a class to which 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole belongs, have shown promising antibacterial activities against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis (Letafat et al., 2011).
Anticancer Properties :
- Certain Schiff bases derived from 1,3,4-thiadiazole compounds, including variants of 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole, have exhibited significant anticancer activities, particularly in inhibiting the growth of certain cancer cell lines (Gür et al., 2020).
Photodynamic Therapy :
- New zinc phthalocyanines substituted with derivatives of 1,3,4-thiadiazole, including 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole, have been studied for their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antitrypanosomal Activity :
- Some 1,3,4-thiadiazole derivatives, including those related to 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole, have shown effective antitrypanosomal potency against Trypanosoma brucei gambiense, suggesting potential use in treating trypanosomiasis (Lelyukh et al., 2023).
Organometallic Materials and Catalysis :
- 1,3,4-Thiadiazoles, including related compounds of 2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole, have been used as precursors in the crystal engineering of organometallic materials, demonstrating their role in the synthesis of new materials and catalysis (Ardan et al., 2017).
Propiedades
IUPAC Name |
2-methyl-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-3-4-9-6-8-7-5(2)10-6/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOJTLMYAZSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propargylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




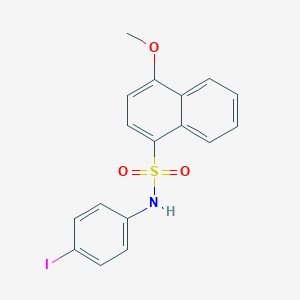
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
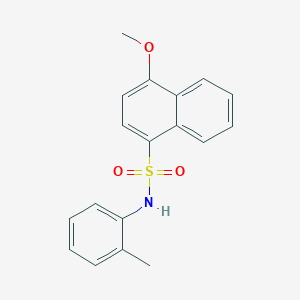

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
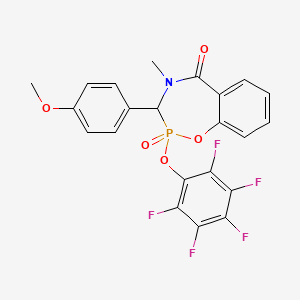
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
